N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Medicinal Chemistry Organic Synthesis Building Blocks

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine (CAS 921219-95-6) is a fluorinated aromatic amine with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol. It is characterized by a benzylamine core substituted with a fluorine atom at the 2-position and a methoxy group at the 3-position, and features a secondary N-methyl amine moiety.

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 921219-95-6
Cat. No. B1394064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoro-3-methoxybenzyl)-N-methylamine
CAS921219-95-6
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCNCC1=C(C(=CC=C1)OC)F
InChIInChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3
InChIKeyHBBGHVPZHVXQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine (CAS 921219-95-6) for Pharmaceutical R&D: Key Identity, Purity, and Procurement Specifications


N-(2-Fluoro-3-methoxybenzyl)-N-methylamine (CAS 921219-95-6) is a fluorinated aromatic amine with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol . It is characterized by a benzylamine core substituted with a fluorine atom at the 2-position and a methoxy group at the 3-position, and features a secondary N-methyl amine moiety . This compound is typically supplied as a research chemical with a purity of ≥95% or ≥97% . It is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry and organic synthesis, where its specific substitution pattern can impart unique physicochemical properties .

Why Generic Substitution Fails: Differentiating N-(2-Fluoro-3-methoxybenzyl)-N-methylamine from In-Class Analogs


The specific substitution pattern of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine—with a fluorine atom at the ortho position and a methoxy group at the meta position—is not interchangeable with other fluorinated benzylamines. The presence, position, and type of halogen or alkoxy substituents on the aromatic ring significantly modulate key molecular properties such as lipophilicity (log P) and basicity (pKa), which directly impact a compound's behavior in synthetic transformations, its solubility profile, and its potential pharmacokinetic properties if incorporated into a lead molecule [1]. For instance, the introduction of a fluorine atom is a well-established strategy to alter metabolic stability and membrane permeability, while the methoxy group influences electron density and sterics [2]. Therefore, substituting this compound with a non-fluorinated analog, a regioisomer (e.g., 2-methoxy-3-fluoro), or a primary amine analog (e.g., 2-fluoro-3-methoxybenzylamine) can lead to divergent outcomes in synthesis and assay results, making exact compound selection a critical procurement decision [3].

Quantitative Differentiation Guide: N-(2-Fluoro-3-methoxybenzyl)-N-methylamine vs. Analogs


Procurement Advantage: Verified Purity vs. Primary Amine Analog

As a secondary N-methylamine, N-(2-Fluoro-3-methoxybenzyl)-N-methylamine offers a distinct advantage in synthetic workflows over its primary amine counterpart, 2-fluoro-3-methoxybenzylamine (CAS 93071-81-9). The target compound is commercially available with a verified purity of ≥97% from certain suppliers, whereas the primary amine analog is often listed with lower purity specifications (e.g., 95%) or without a defined purity grade . This higher purity grade reduces the need for additional purification steps in multi-step syntheses, saving time and resources. Additionally, the tertiary N-methyl group can influence the reactivity and selectivity of subsequent reactions, such as reductive aminations or alkylations, compared to the more nucleophilic primary amine [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Structural Differentiation: Ortho-Fluoro Meta-Methoxy Regioisomer

The target compound's precise substitution pattern (2-fluoro, 3-methoxy) is a critical differentiator from its regioisomers, such as N-(5-Fluoro-2-methoxybenzyl)-N-methylamine. While direct biological data for this specific compound is limited in the public domain, extensive SAR studies on fluorinated benzylamine derivatives demonstrate that the position of fluorine and methoxy substituents on the aromatic ring significantly alters ligand-receptor interactions, particularly in the context of sigma receptors and monoamine oxidases [1][2]. For example, methylation of a secondary amine to a tertiary amine (as in this compound) has been shown to drastically alter affinity for sigma-2 receptors, with Ki values changing from nanomolar to micromolar ranges depending on the specific substitution pattern [1]. The 2-fluoro-3-methoxy arrangement creates a unique electrostatic and steric environment that cannot be replicated by other regioisomers.

Structure-Activity Relationship (SAR) Medicinal Chemistry Computational Chemistry

Physicochemical Differentiation: Lipophilicity and Basicity Profile

The combination of a fluorine atom and a methoxy group on the benzyl ring, along with an N-methyl group, confers a distinct physicochemical profile compared to non-fluorinated or differently substituted analogs. While experimental log P and pKa values for this specific compound are not publicly available, class-level data on fluorinated benzylamines indicate that the introduction of a single fluorine atom typically decreases the pKa of the amine by approximately 0.5-1.0 log units and increases log P by approximately 0.2-0.5 units compared to the non-fluorinated parent compound [1]. This modulation of basicity and lipophilicity is a key consideration in drug design, as it directly influences solubility, permeability, and off-target interactions [2]. The N-methyl group further reduces basicity compared to a primary amine, which can be advantageous for improving membrane permeability and reducing hERG liability [3].

ADME Physicochemical Properties Lead Optimization

Optimal Use Cases for N-(2-Fluoro-3-methoxybenzyl)-N-methylamine Based on Differentiated Evidence


Medicinal Chemistry: Precision Building Block for SAR Exploration

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is best deployed as a precise building block in structure-activity relationship (SAR) studies, particularly when investigating the impact of ortho-fluoro and meta-methoxy substitution on biological activity. Its unique regioisomeric identity (as established in Evidence Item 2) ensures that any observed changes in potency or selectivity can be confidently attributed to this specific substitution pattern, avoiding the confounding effects of using an incorrect isomer. The compound's ≥97% purity (Evidence Item 1) minimizes the risk of assay interference from impurities, leading to more reliable SAR data .

Lead Optimization: Fine-Tuning Physicochemical and ADME Properties

This compound is an ideal candidate for lead optimization programs aiming to fine-tune the physicochemical properties of a lead series. The predicted modulation of pKa and log P relative to non-fluorinated analogs (as detailed in Evidence Item 3) provides a rational basis for improving membrane permeability or altering solubility. Incorporating this fragment into a lead molecule can serve as a strategy to address specific ADME liabilities, such as poor absorption or high metabolic clearance, which are common challenges in drug development .

Chemical Biology: Functional Probe Synthesis Requiring High Purity

For chemical biology applications, such as the synthesis of fluorescent probes or activity-based protein profiling reagents, the high purity of this building block is a significant procurement advantage. The ≥97% purity specification (Evidence Item 1) reduces the burden of post-synthetic purification, which can be particularly challenging when working with small quantities of precious, late-stage intermediates or final probes. This ensures that the final tool compound is of the highest possible quality for reliable biological interrogation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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